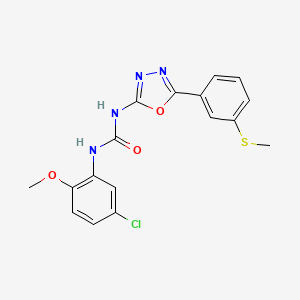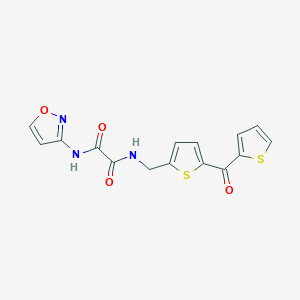
1-(5-Chloro-2-methoxyphenyl)-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The scientific exploration of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea often begins with its synthesis and structural characterization. Studies have detailed the synthesis of related heterocycles and oxadiazole derivatives, highlighting methods for achieving these compounds with specific functional groups that impart desired chemical properties. For instance, the reaction of certain N-hydroxy-N-methyl-N′-aryl ureas with thionyl chloride has been shown to give new heterocycles, 1,2,3,5-oxathiadiazolin-4-one 2-oxides, under specific structural conditions (Chupp, Dahm, & Leschinsky, 1975). Moreover, the development of novel dihydropyrimidine derivatives through condensation reactions underscores the versatility of oxadiazole compounds in synthesizing a wide range of biologically active molecules (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Biological Activities
The biological activities of compounds containing the oxadiazole moiety, similar to the one , have been a significant focus of research. These studies encompass a broad spectrum of potential applications, including antimicrobial, anticancer, and enzyme inhibition properties. For example, synthesis and evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes have shown promising antimicrobial properties (Rani, Praveena, Spoorthy, & Ravindranath, 2014). Furthermore, the examination of urea derivatives has revealed their potential in inducing apoptosis and acting as anticancer agents, with specific compounds showing activity against breast and colorectal cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Chemical Properties and Applications
The chemical properties and applications of oxadiazole derivatives extend beyond biological activities, touching on areas such as materials science. For instance, the study of mesomorphic behavior and photoluminescent properties of new mesogens containing 1,3,4-oxadiazole fluorophore highlights the utility of these compounds in creating materials with specific optical characteristics (Han, Wang, Zhang, & Zhu, 2010). This demonstrates the compound's relevance in developing new materials with potential applications in electronic and photonic devices.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-24-14-7-6-11(18)9-13(14)19-16(23)20-17-22-21-15(25-17)10-4-3-5-12(8-10)26-2/h3-9H,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNWGCTZLNIAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2711556.png)

![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711558.png)


![2-(2,4-dimethylthiazol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2711563.png)
![4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2711566.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711567.png)


![9-methyl-4-oxo-2-(pyrimidin-2-ylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2711572.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2711574.png)

